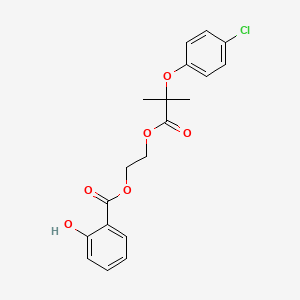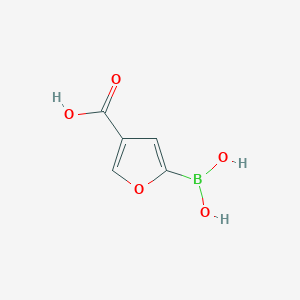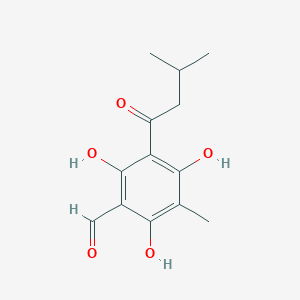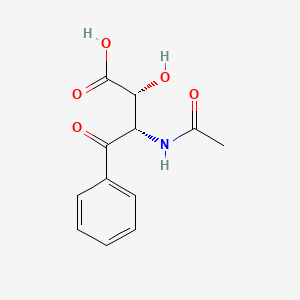
(2R,3s)-3-acetamido-2-hydroxy-4-oxo-4-phenylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3s)-3-acetamido-2-hydroxy-4-oxo-4-phenylbutanoic acid is a chiral compound with significant importance in organic chemistry and biochemistry. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its diverse reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3s)-3-acetamido-2-hydroxy-4-oxo-4-phenylbutanoic acid typically involves multi-step organic reactions. One common method includes the use of chiral starting materials and selective reactions to ensure the correct stereochemistry. For instance, the synthesis might start with a chiral amino acid derivative, followed by acylation, hydroxylation, and oxidation steps under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve biotechnological processes, such as microbial fermentation, to produce the chiral intermediates. These intermediates are then subjected to chemical transformations to obtain the final product. The use of biocatalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3s)-3-acetamido-2-hydroxy-4-oxo-4-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to alcohols.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
Aplicaciones Científicas De Investigación
(2R,3s)-3-acetamido-2-hydroxy-4-oxo-4-phenylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in enzyme-catalyzed reactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of (2R,3s)-3-acetamido-2-hydroxy-4-oxo-4-phenylbutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups enable it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3S)-isocitric acid: A structural isomer with similar functional groups but different stereochemistry.
Citric acid: Another related compound with similar chemical properties but different biological roles.
Uniqueness
(2R,3s)-3-acetamido-2-hydroxy-4-oxo-4-phenylbutanoic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C12H13NO5 |
|---|---|
Peso molecular |
251.23 g/mol |
Nombre IUPAC |
(2R,3S)-3-acetamido-2-hydroxy-4-oxo-4-phenylbutanoic acid |
InChI |
InChI=1S/C12H13NO5/c1-7(14)13-9(11(16)12(17)18)10(15)8-5-3-2-4-6-8/h2-6,9,11,16H,1H3,(H,13,14)(H,17,18)/t9-,11-/m1/s1 |
Clave InChI |
JRVRHJSMHHKUKE-MWLCHTKSSA-N |
SMILES isomérico |
CC(=O)N[C@@H]([C@H](C(=O)O)O)C(=O)C1=CC=CC=C1 |
SMILES canónico |
CC(=O)NC(C(C(=O)O)O)C(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



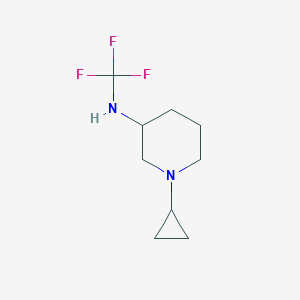


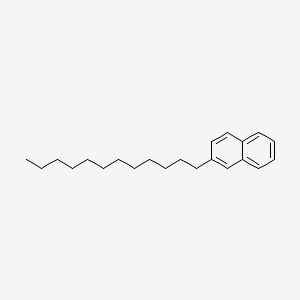
![8H-[1,2]Oxazolo[4,3-g]indazole](/img/structure/B13957042.png)
